Amg-837

説明

特性

IUPAC Name |

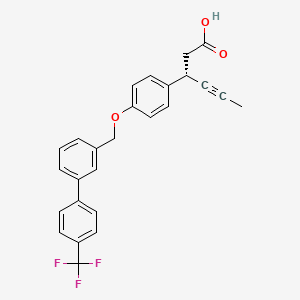

(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPNBMMVVZRSGH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676764 | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865231-46-5 | |

| Record name | AMG-837 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-(4-{[4'-(Trifluoromethyl)[biphenyl]-3-yl]methoxy}phenyl)-4-hexynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-837 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE6U6R66U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of AMG-837 on GPR40: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-837 is a potent, orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with GPR40 and the subsequent intracellular signaling cascades. This document summarizes key quantitative data, details experimental protocols for assessing compound activity, and provides visual representations of the signaling pathways and experimental workflows. This compound primarily signals through the Gαq/11 pathway, leading to intracellular calcium mobilization and potentiation of glucose-stimulated insulin secretion (GSIS). Unlike full GPR40 agonists, this compound does not significantly engage the Gαs pathway, which accounts for its limited effect on incretin hormone secretion. This guide serves as a critical resource for researchers in the field of metabolic diseases and drug discovery.

Introduction

GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in mediating the effects of free fatty acids on pancreatic β-cells and enteroendocrine cells.[1][2] Agonists of GPR40 have been shown to enhance glucose-stimulated insulin secretion, offering a potential therapeutic strategy with a reduced risk of hypoglycemia.[3] this compound was developed as a selective and potent partial agonist for this receptor.[4] This guide delves into the specific molecular interactions and cellular consequences of GPR40 activation by this compound.

This compound and GPR40 Interaction: A Quantitative Perspective

This compound's interaction with GPR40 is characterized by its partial agonist activity. This means that while it binds to and activates the receptor, it elicits a submaximal response compared to endogenous ligands or full agonists.[1][5] The potency and efficacy of this compound have been quantified in various in vitro assays, the results of which are summarized below.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization (Aequorin) | CHO (stably expressing GPR40) | EC50 | 0.12 ± 0.01 µM | [6] |

| Emax | 29% (compared to natural ligands) | [6] | ||

| Inositol Phosphate Accumulation | A9 (stably expressing GPR40) | EC50 | 11.0 ± 0.05 nM (mouse GPR40) | [6] |

| GTPγS Binding | A9_GPR40 cell membranes | EC50 | 1.5 ± 0.1 nM | [5] |

| Glucose-Stimulated Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [3] |

Table 1: Quantitative pharmacological data for this compound on GPR40.

Signaling Pathways Activated by this compound

The primary signaling mechanism initiated by the binding of this compound to GPR40 is the activation of the Gαq/11 pathway. This cascade is central to the compound's effect on insulin secretion.

The Gαq/11 Signaling Cascade

Upon binding of this compound, GPR40 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gαq/11. This leads to a series of intracellular events culminating in the potentiation of insulin release from pancreatic β-cells.

References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

The Discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid: A Potent and Selective GPR40 Agonist

A Technical Whitepaper for Drug Development Professionals

Introduction: The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] GPR40 is highly expressed in pancreatic β-cells and mediates glucose-dependent insulin secretion (GDIS) in response to endogenous long-chain free fatty acids.[1][2] This glucose-dependent mechanism of action offers a significant advantage over traditional insulin secretagogues, with a potentially lower risk of hypoglycemia.[3][4] The discovery of potent and selective synthetic GPR40 agonists has been a key focus of research to harness this therapeutic potential. This whitepaper details the discovery of a novel GPR40 agonist, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, and related compounds, focusing on the structure-activity relationships, experimental protocols, and the underlying signaling pathway.

Lead Identification and Optimization

The discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid stemmed from a focused lead optimization effort aimed at identifying potent and selective GPR40 agonists with favorable pharmacokinetic properties. The core scaffold, a phenylhex-4-ynoic acid derivative, was identified as a promising starting point.[1][5] Structure-activity relationship (SAR) studies revealed that substitution at the β-position of the carboxylic acid with a linear propargyl group was optimal for binding affinity and functional activity.[1]

The exploration of various lipophilic "tail" groups led to the investigation of substituted biphenyl moieties. The introduction of a trifluoromethyl group at the 4'-position of the biphenyl ring, as seen in compound 16 (a close analog), resulted in a significant enhancement in potency in β-arrestin recruitment assays, a key signaling pathway for GPR40.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of a key analog, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid (Compound 16 from the primary reference), and related compounds at human GPR40.[1]

| Compound | Structure | hGPR40 Binding Ki (nM) | hGPR40 Ca2+ Flux EC50 (nM) | hGPR40 β-Arrestin EC50 (nM) |

| 1 | (S)-3-(4-((4'-(methyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | 11 | 33 | 14 |

| 16 | (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | 15 | 88 | 4.8 |

| 15 | (S)-3-(4-((4'-(chloro)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid | 12 | 52 | 7.9 |

Signaling Pathway

The activation of GPR40 by agonists like (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels are a primary driver for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2][6]

Caption: GPR40 agonist-induced signaling pathway.

Experimental Protocols

GPR40 Radioligand Binding Assay

This assay measures the affinity of test compounds for the human GPR40 receptor.

-

Cell Culture and Membrane Preparation: HEK293 cells stably overexpressing human GPR40 were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

-

Binding Reaction: Membranes were incubated with a radiolabeled GPR40 ligand (e.g., [3H]-4) in the presence of varying concentrations of the test compound.

-

Detection: The reaction was terminated by rapid filtration, and the amount of bound radioligand was quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value determined from concentration-response curves.[1]

Calcium Flux Assay

This functional assay measures the ability of a compound to activate GPR40 and induce intracellular calcium mobilization.

-

Cell Culture: HEK293 cells stably expressing human GPR40 were seeded into 96-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Test compounds at various concentrations were added to the wells.

-

Detection: Changes in intracellular calcium concentration were monitored by measuring the fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The EC50 value, representing the concentration of compound that elicits a half-maximal response, was determined from the dose-response curve.[1][6]

β-Arrestin Recruitment Assay

This assay assesses another GPR40 signaling pathway involving the recruitment of β-arrestin.

-

Assay Principle: A cell line co-expressing GPR40 fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used. Agonist binding to GPR40 induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme.

-

Procedure: Cells were incubated with the test compound.

-

Detection: A substrate for the reporter enzyme was added, and the resulting signal (e.g., chemiluminescence) was measured.

-

Data Analysis: The EC50 value was calculated from the concentration-response curve.[1]

Synthetic Workflow

The synthesis of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid and its analogs generally follows a convergent synthetic route.

Caption: General synthetic workflow for the target compound.

Conclusion

The discovery of (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid and its analogs represents a significant advancement in the development of GPR40 agonists for the treatment of T2DM. The detailed SAR studies have provided valuable insights into the structural requirements for potent and selective GPR40 activation. The robust in vitro assays described herein are crucial for the identification and characterization of novel GPR40 modulators. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists - Google Patents [patents.google.com]

- 6. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to AMG-837: A GPR40 Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMG-837, a novel partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][2][3][4] This guide details its mechanism of action, quantitative activity, and the experimental protocols used in its characterization.

Core Mechanism of Action

This compound functions as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[2][5] Upon binding, it activates the Gαq signaling pathway, a characteristic feature of GPR40 activation.[2][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] The subsequent increase in intracellular calcium (Ca2+) levels, triggered by IP3, potentiates the secretion of insulin from β-cells in a glucose-dependent manner.[1][6][7] This glucose dependency is a key feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2][8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Species | EC50 (nM) | Efficacy (% of Full Agonist/Natural Ligand) | Reference(s) |

| GTPγS Binding | A9_GPR40 cell membranes | Human | 1.5 ± 0.1 | Not Reported | [2][5] |

| Inositol Phosphate Accumulation | A9 cells stably expressing GPR40 | Human | Not Reported | Partial Agonist | [9] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | 120 ± 10 | 29% (compared to natural ligands) | [9] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Mouse | 22.6 ± 1.8 | Not Reported | [2] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Rat | 31.7 ± 1.8 | Not Reported | [2] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Dog | 71.3 ± 5.8 | Not Reported | [2] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Rhesus Monkey | 30.6 ± 4.3 | Not Reported | [2] |

| Insulin Secretion | Isolated Mouse Islets | Mouse | 142 ± 20 | Not Reported | [2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Dosing | Effect | Reference(s) |

| Sprague-Dawley Rats | Single oral gavage (0.3, 1, 3 mg/kg) | Dose-dependent improvement in glucose tolerance and potentiation of insulin secretion during IPGTT. | [10] |

| Zucker Fatty Rats | Single oral gavage (0.3, 1, 3 mg/kg) | Lowered glucose excursions and increased GSIS during IPGTT. | [1][10] |

| Zucker Fatty Rats | Daily oral gavage (0.03, 0.1, 0.3 mg/kg) for 21 days | Sustained improvement in glucose tolerance. | [1][10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to GPR40.

-

Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).

-

Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 0.1% BSA.

-

Incubation: Membranes were incubated with varying concentrations of this compound, GDP, and [35S]GTPγS.

-

Separation: Bound [35S]GTPγS was separated from unbound using an antibody capture method.

-

Detection: The amount of bound [35S]GTPγS was quantified by scintillation counting.

-

Data Analysis: The EC50 value was determined by fitting the data to a sigmoidal dose-response curve.[2][5]

Aequorin Ca2+ Flux Assay

This cell-based assay measures the increase in intracellular calcium upon GPR40 activation.

-

Cell Culture: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.

-

Aequorin Loading: Cells were incubated with coelenterazine to reconstitute the active aequorin photoprotein.

-

Compound Addition: Varying concentrations of this compound were added to the cells.

-

Luminescence Detection: The luminescence signal, which is proportional to the intracellular Ca2+ concentration, was measured using a luminometer.

-

Data Analysis: EC50 values were calculated from the dose-response curves. To assess partial agonism, experiments were also conducted with varying amounts of transfected GPR40 expression plasmid and compared to the maximal effect of the natural ligand docosahexaenoic acid (DHA).[2][10]

Insulin Secretion Assay from Isolated Islets

This ex vivo assay directly measures the effect of this compound on insulin secretion from pancreatic islets.

-

Islet Isolation: Pancreatic islets were isolated from mice.

-

Pre-incubation: Islets were pre-incubated in a buffer containing a non-stimulatory glucose concentration.

-

Stimulation: Islets were then incubated with varying concentrations of this compound in the presence of a stimulatory glucose concentration (e.g., 16.7 mM).[9]

-

Sample Collection: The supernatant was collected after the incubation period.

-

Insulin Measurement: Insulin concentration in the supernatant was measured using an ELISA or radioimmunoassay.

-

Data Analysis: The EC50 for insulin secretion was determined from the dose-response data. The glucose dependency of this compound's effect was confirmed by performing the assay at different glucose concentrations.[8]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound and GPR40.

Caption: GPR40 Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for Aequorin Ca2+ Flux Assay.

Caption: Logical Relationship of GPR40 Activation and Effect.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

Preclinical Pharmacological Profile of AMG-837: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of AMG-837, a novel, orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). This compound has been investigated for its potential as a therapeutic agent for type 2 diabetes. This document summarizes key preclinical findings, including in vitro and in vivo data, and details the experimental methodologies used in these seminal studies.

Mechanism of Action

This compound is a potent and selective partial agonist of GPR40.[1][2][3] Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][4] GPR40 is a receptor for long-chain free fatty acids and its activation is linked to the Gαq signaling pathway.[5] This leads to the activation of phospholipase C (PLC), which in turn mediates an increase in inositol 1,4,5-triphosphate (IP3) and subsequent intracellular calcium mobilization, key events in the insulin secretion cascade.[5][6] Notably, the insulinotropic effect of this compound is glucose-dependent, meaning it enhances insulin secretion primarily under hyperglycemic conditions, which may reduce the risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[2]

In Vitro Profile

The in vitro activity of this compound has been characterized through various cell-based assays, demonstrating its potency and selectivity for the GPR40 receptor across multiple species.

Receptor Activation and Signaling

This compound has been shown to stimulate downstream signaling pathways associated with GPR40 activation, including GTPγS binding, inositol phosphate accumulation, and calcium flux.[1][4] It is characterized as a partial agonist when compared to endogenous ligands like docosahexaenoic acid (DHA).[4][7]

Table 1: In Vitro Activity of this compound in GPR40 Functional Assays

| Assay Type | Cell Line | Species | EC50 (nM) | Reference |

| Aequorin Ca2+ Flux | CHO | Human | 13.5 | [8][9] |

| Aequorin Ca2+ Flux | CHO | Mouse | 22.6 ± 1.8 | [2][10] |

| Aequorin Ca2+ Flux | CHO | Rat | 31.7 ± 1.8 | [2][10] |

| Aequorin Ca2+ Flux | CHO | Dog | 71.3 ± 5.8 | [2][10] |

| Aequorin Ca2+ Flux | CHO | Rhesus Monkey | 30.6 ± 4.3 | [2][10] |

| GTPγS Binding | - | - | Dose-dependent increase | [1][11] |

| Inositol Phosphate Accumulation | - | - | Dose-dependent increase | [1][11] |

Note: EC50 values are presented as mean ± SEM where available.

Selectivity Profile

This compound exhibits high selectivity for GPR40, with no significant activity observed at related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[4][10]

Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

A key functional characteristic of this compound is its ability to potentiate insulin secretion from isolated pancreatic islets in a glucose-dependent manner.

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion in Mouse Islets

| Condition | This compound Concentration | Outcome | Reference |

| 16.7 mM Glucose | 1 nM - 10 µM | Dose-dependent increase in insulin secretion (EC50 = 142 ± 20 nM) | [8][9] |

| ≤5.6 mM Glucose | - | No potentiation of GSIS | [2] |

| ≥8.3 mM Glucose | - | Increased GSIS | [2] |

| Wild-type Islets | - | Potentiated GSIS | [2][11] |

| GPR40 Knockout Islets | - | No potentiation of GSIS | [2][11] |

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have demonstrated the glucose-lowering efficacy of this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Dose (Oral) | Bioavailability (%F) | Cmax (µM) | Reference |

| 0.5 mg/kg | 84 | 1.4 | [2][9][10] |

Efficacy in Glucose Tolerance Tests

Acute administration of this compound has been shown to improve glucose tolerance in both normal and diabetic rodent models.

Table 4: In Vivo Efficacy of this compound in Oral Glucose Tolerance Tests (OGTT)

| Animal Model | Dose (Oral) | Effect on Glucose AUC | Reference |

| Sprague-Dawley Rats | 0.1 mg/kg | 14.5% improvement (p<0.05) | [4][10] |

| Sprague-Dawley Rats | 0.3 mg/kg | 18.8% improvement (p<0.01) | [4][10] |

| Zucker Fatty Rats (21-day dosing) | 0.1 mg/kg | 34% decrease (p<0.001) | [10] |

| Zucker Fatty Rats (21-day dosing) | 0.3 mg/kg | 39% decrease (p<0.001) | [10] |

Note: AUC refers to the Area Under the Curve for glucose levels.

Experimental Protocols

In Vitro Aequorin Ca2+ Flux Assay

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the respective GPR40 receptor (human, mouse, rat, dog, or rhesus monkey) and an aequorin expression plasmid.[2][11]

-

Methodology: Cells are incubated with coelenterazine to reconstitute the active aequorin photoprotein. This compound at varying concentrations is added to the cells. The binding of this compound to GPR40 triggers a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium. This calcium binds to aequorin, resulting in a conformational change and the emission of light. The luminescent signal is measured and used to determine the dose-response relationship and calculate the EC50 value.[2][11]

Isolated Pancreatic Islet Insulin Secretion Assay

-

Animal Model: Islets are isolated from mice (wild-type or GPR40 knockout).[2][11]

-

Methodology: Isolated islets are incubated in buffer containing varying concentrations of glucose (e.g., 2.8 mM, 8.3 mM, 16.7 mM) with or without different concentrations of this compound. After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). The GPR40-dependent activity is confirmed by the lack of effect in islets from GPR40 knockout mice.[2][11]

In Vivo Oral Glucose Tolerance Test (OGTT)

-

Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.[1][2]

-

Methodology: Animals are fasted overnight. A single oral dose of this compound or vehicle is administered by gavage. After a specified pre-treatment period (e.g., 30 minutes), a glucose bolus is administered either orally or via intraperitoneal injection. Blood samples are collected at various time points before and after the glucose challenge. Plasma glucose and insulin levels are measured to assess the effect of this compound on glucose disposal and insulin secretion.[2][10]

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: this compound mediated GPR40 signaling pathway in pancreatic β-cells.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test

Caption: Workflow for assessing the in vivo efficacy of this compound using an OGTT.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 3. AMG 837: a potent, orally bioavailable GPR40 agonist. | Semantic Scholar [semanticscholar.org]

- 4. journals.plos.org [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

AMG-837: A Technical Overview of a GPR40 Agonist for Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AMG-837, a novel small-molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This compound was developed as a potential therapeutic agent for type 2 diabetes, leveraging the receptor's role in potentiating glucose-dependent insulin secretion. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the core signaling pathways involved.

Introduction: Targeting GPR40 for Diabetes Therapy

GPR40 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the gastrointestinal tract.[1][2] It is activated by medium and long-chain free fatty acids, which are known to acutely stimulate insulin secretion.[1][3] This physiological role sparked interest in GPR40 as a therapeutic target for type 2 diabetes. The development of synthetic agonists like this compound aimed to mimic this effect, enhancing insulin release specifically in response to elevated blood glucose levels.[3][4][5] This glucose-dependency is a significant potential advantage over traditional insulin secretagogues like sulfonylureas, which can cause hypoglycemia by stimulating insulin release irrespective of ambient glucose concentrations.[2][3]

This compound, identified through the optimization of a series of β-substituted phenylpropanoic acids, emerged as a potent and orally bioavailable GPR40 agonist with a robust preclinical profile in rodent models of diabetes.[4][5]

Core Mechanism of Action: GPR40 Signaling

This compound functions as a partial agonist of the GPR40 receptor.[1][2][3] The activation of GPR40 in pancreatic β-cells initiates a well-defined signaling cascade that augments the primary glucose-stimulated insulin secretion (GSIS) pathway.

The key steps are:

-

Receptor Binding: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

-

Gαq Protein Coupling: GPR40 is coupled to the Gαq class of G-proteins.[3] Upon agonist binding, Gαq is activated.

-

PLC Activation: Activated Gαq stimulates phospholipase C (PLC).

-

IP₃ and DAG Formation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This leads to a transient increase in intracellular calcium concentrations.[3][4]

-

Potentiation of Insulin Exocytosis: The rise in intracellular Ca²⁺, combined with the primary signal from glucose metabolism (increased ATP:ADP ratio and closure of KATP channels), significantly potentiates the exocytosis of insulin-containing granules from the β-cell.

This entire process is contingent on an initial glucose stimulus. This compound does not potentiate insulin secretion at low glucose concentrations (≤5.6 mM), but demonstrates a robust effect at higher glucose levels (≥8.3 mM), thereby minimizing the risk of hypoglycemia.[1][2]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay Type | System | Parameter | Value (nM) | Notes |

|---|---|---|---|---|

| Ca²⁺ Flux | GPR40-expressing cells | EC₅₀ | 12 ± 1 | In buffer with 0.01% HSA.[3] |

| EC₅₀ | 210 ± 12 | In buffer with 0.625% delipidated HSA, showing a ~16-fold potency reduction.[1][3] | ||

| EC₅₀ | 2,140 ± 310 | In 100% human serum, showing a ~180-fold potency reduction.[1][3] |

| Insulin Secretion | Isolated mouse islets | EC₅₀ | 142 ± 20 | Measured at a high glucose concentration (16.7 mM).[2][3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models (Acute Administration)

| Animal Model | Test | Dose (mg/kg, oral) | Outcome | % Improvement (vs. Vehicle) |

|---|---|---|---|---|

| Normal Sprague-Dawley Rats | IPGTT | 0.03 | Glucose AUC Reduction | 3.9% |

| 0.1 | Glucose AUC Reduction | 14.5% (p<0.05)[3] | ||

| 0.3 | Glucose AUC Reduction | 18.8% (p<0.01)[3] | ||

| Zucker Fatty Rats (21-day) | IPGTT (Day 1) | 0.03 | Glucose AUC Reduction | 17% |

| 0.1 | Glucose AUC Reduction | 34% (p<0.001)[1][2] |

| | | 0.3 | Glucose AUC Reduction | 39% (p<0.001)[1][2] |

IPGTT: Intraperitoneal Glucose Tolerance Test; AUC: Area Under the Curve.

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

Protocol 1: Intracellular Calcium Flux Assay

-

Objective: To measure the potency of this compound in activating the GPR40 receptor.

-

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) co-expressing the human GPR40 receptor and a photoprotein like aequorin is used.

-

Cell Plating: Cells are plated in 96- or 384-well plates and grown to confluence.

-

Loading: Cells are incubated with a calcium-sensitive dye or coelenterazine (for aequorin-based systems) in a buffer, often containing a low concentration of human serum albumin (HSA, e.g., 0.01%) to prevent non-specific binding.

-

Compound Addition: Serial dilutions of this compound are prepared and added to the wells.

-

Signal Detection: A luminometer or fluorescence plate reader (e.g., FLIPR) measures the light emission or fluorescence change, which is proportional to the increase in intracellular calcium.

-

Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to determine the EC₅₀ value.

-

Protocol 2: In Vitro Insulin Secretion from Isolated Islets

-

Objective: To confirm that this compound potentiates GSIS in primary pancreatic β-cells.

-

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) via collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Pre-incubation: Isolated islets are pre-incubated for 1-2 hours in a physiological salt solution (e.g., KRBH buffer) containing a basal glucose concentration (e.g., 2.8 mM).

-

Stimulation: Islets are then transferred to solutions containing various concentrations of this compound at both basal (e.g., 2.8 mM) and stimulatory (e.g., 16.7 mM) glucose levels.

-

Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: The supernatant is collected to measure secreted insulin.

-

Insulin Quantification: Insulin levels are measured using a specific ELISA or radioimmunoassay. The activity of this compound is shown to be GPR40-dependent by demonstrating a lack of effect in islets isolated from GPR40 knockout mice.[2][3]

-

Protocol 3: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Objective: To assess the effect of this compound on glucose disposal and insulin secretion in vivo.

-

Methodology:

-

Animal Model: Male Sprague-Dawley or Zucker fatty rats are used.

-

Fasting: Animals are fasted overnight (e.g., 16 hours) but allowed access to water.

-

Dosing: this compound or vehicle is administered by oral gavage at specified doses (e.g., 0.03, 0.1, 0.3 mg/kg).

-

Baseline Sampling: A baseline blood sample (t=0) is taken from the tail vein.

-

Glucose Challenge: After a set time post-dosing (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) is administered via intraperitoneal injection.

-

Time-course Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 5, 15, 30, 60, 120 minutes).

-

Analysis: Blood glucose is measured immediately using a glucometer. Plasma is separated for subsequent insulin measurement by ELISA.

-

Data Calculation: The glucose and insulin Area Under the Curve (AUC) are calculated to quantify the overall effect.

-

Clinical Development and Outlook

This compound was advanced into clinical trials.[1][3] However, its development, like that of another prominent GPR40 agonist, TAK-875, was discontinued.[4] While specific reasons for the discontinuation of this compound are not detailed in the provided literature, the termination of TAK-875 trials was due to concerns over liver toxicity.[4] These outcomes highlight a potential class-wide challenge for GPR40 agonists and underscore the importance of thorough safety and toxicology assessments in drug development.

Conclusion

This compound is a potent, selective, and orally bioavailable GPR40 agonist that robustly enhances glucose-dependent insulin secretion in preclinical models. Its mechanism of action, centered on Gαq-mediated calcium signaling in pancreatic β-cells, provides a clear rationale for its glucose-lowering effects. The comprehensive preclinical data demonstrated significant efficacy in improving glycemic control in both normal and insulin-resistant rodents.[1][2][3] Despite its promising preclinical profile, the discontinuation of its clinical development serves as a critical case study for researchers in the field, emphasizing the challenge of translating efficacy into a safe and viable therapeutic for type 2 diabetes. Future efforts in targeting GPR40 will need to focus on designing molecules that retain the beneficial glucose-dependent insulinotropic activity while avoiding the off-target effects or compound-specific toxicities that have hindered this class of drugs.

References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GPR40 Activation by Amg-837 in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. Amg-837 is a potent, orally bioavailable, partial agonist of GPR40 that has demonstrated significant efficacy in preclinical models of metabolic disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key metabolic parameters, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its therapeutic effects.

Introduction to GPR40 and this compound

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells, as well as in enteroendocrine cells, immune cells, and certain neurons. It is activated by medium and long-chain free fatty acids, playing a crucial role in the physiological regulation of insulin secretion. The glucose-dependent nature of GPR40-mediated insulin secretion makes it an attractive target for T2DM therapies, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.

This compound is a novel, synthetic, β-substituted phenylpropanoic acid derivative that acts as a partial agonist at the GPR40 receptor.[1] Its chemical structure is (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid. Preclinical studies have shown that this compound enhances insulin secretion and lowers blood glucose levels in a glucose-dependent manner in rodent models.[1]

Mechanism of Action and Signaling Pathways

This compound activates GPR40, which primarily couples to the Gαq subunit of the heterotrimeric G-protein complex.[1] This initiates a downstream signaling cascade that ultimately leads to the potentiation of insulin secretion from pancreatic β-cells. Unlike some "full" or "dual" GPR40 agonists, this compound is characterized as a "Gq-only" agonist, meaning its signaling is predominantly, if not exclusively, through the Gαq pathway.[2]

The activation of the Gαq pathway by this compound leads to the following key events:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Potentiation of Insulin Exocytosis: The resulting increase in cytosolic Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the plasma membrane, leading to enhanced insulin secretion in the presence of elevated glucose.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Species | EC₅₀ (nM) | Notes | Reference |

| [³⁵S]-GTPγS Binding | A9 cells expressing GPR40 | Human | 1.5 ± 0.1 | Measures G-protein activation. | [1] |

| Inositol Phosphate Accumulation | A9 cells expressing GPR40 | Human | 7.8 ± 1.2 | Measures downstream second messenger production. | [1] |

| Aequorin Ca²⁺ Flux | CHO cells expressing GPR40 | Human | 13.5 ± 0.8 | Measures intracellular calcium mobilization. | [1] |

| CHO cells expressing GPR40 | Mouse | 22.6 ± 1.8 | [1] | ||

| CHO cells expressing GPR40 | Rat | 31.7 ± 1.8 | [1] | ||

| CHO cells expressing GPR40 | Dog | 71.3 ± 5.8 | [1] | ||

| CHO cells expressing GPR40 | Rhesus Monkey | 30.6 ± 4.3 | [1] | ||

| CHO cells expressing GPR40 | Human (in 100% human serum) | 2,140 ± 310 | Demonstrates significant potency shift due to plasma protein binding. | [1] | |

| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Pancreatic Islets | Mouse | 142 ± 20 | At 16.7 mM glucose. Activity is GPR40-dependent. | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Treatment Details | Measured Outcome | Result | Reference |

| Normal Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) followed by IPGTT | Glucose AUC Reduction | 3.9%, 14.5% (p<0.05), 18.8% (p<0.01) reduction, respectively. | [1][3] |

| Plasma Insulin | Dose-dependent increase post-glucose challenge. | [1] | ||

| Zucker Fatty Rats | Single oral dose (0.3, 1, 3 mg/kg) followed by IPGTT | Glucose AUC Reduction | Dose-dependent reduction in glucose excursion. | [1][3] |

| Plasma Insulin | Dose-dependent increase post-glucose challenge. | [1][3] | ||

| Zucker Fatty Rats | Daily oral dosing for 21 days (0.03, 0.1, 0.3 mg/kg) | Glucose AUC Reduction (on Day 21) | 7%, 15% (p<0.05), 25% (p<0.001) reduction, respectively. | [1][3] |

| Plasma Insulin (on Day 21) | Sustained potentiation of GSIS. | [1] |

AUC: Area Under the Curve; IPGTT: Intraperitoneal Glucose Tolerance Test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize this compound.

In Vitro Assays

This assay measures the direct activation of G-proteins by the GPR40 receptor upon agonist binding.

-

Materials:

-

Membrane preparations from A9 cells stably expressing human GPR40.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, and 0.1% BSA.[2]

-

GDP (Guanosine diphosphate), 10-300 µM.[4]

-

[³⁵S]-GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate), ~0.1-0.5 nM.[5]

-

This compound serial dilutions.

-

Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.[2]

-

96-well microplates.

-

-

Procedure:

-

In a 96-well plate, combine membrane preparations (5-50 µg protein/well), GDP, and varying concentrations of this compound in assay buffer.[5]

-

Initiate the binding reaction by adding [³⁵S]-GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[5]

-

Add WGA SPA beads to each well to capture the membranes.[4]

-

Incubate for an additional hour at room temperature to allow bead settling.[4]

-

Measure the radioactivity in each well using a scintillation counter.

-

Data are analyzed to determine the EC₅₀ value for this compound-stimulated [³⁵S]-GTPγS binding.

-

This cell-based functional assay measures the increase in intracellular calcium following GPR40 activation.

-

Materials:

-

CHO-K1 cells transiently or stably expressing human GPR40 and aequorin.

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS.

-

Assay Buffer: DMEM/F12 with 0.1% protease-free BSA.[6]

-

Coelenterazine h (5 µM final concentration).[6]

-

This compound serial dilutions.

-

96-well or 384-well black, clear-bottom plates.

-

-

Procedure:

-

Cell Plating: Seed GPR40/aequorin-expressing CHO-K1 cells into plates and culture overnight.

-

Dye (Coelenterazine) Loading: Remove culture medium and add assay buffer containing 5 µM coelenterazine h. Incubate for at least 4 hours (or overnight) at room temperature, protected from light, with gentle agitation.[6]

-

Assay: Place the plate in a luminometer equipped with an automated injection system.

-

Establish a baseline luminescence reading for 10-20 seconds.

-

Inject the this compound dilutions into the wells.

-

Immediately measure the light emission kinetically for 20-60 seconds.

-

The peak luminescence or area under the curve is used to calculate dose-response curves and determine the EC₅₀.

-

This ex vivo assay assesses the direct effect of this compound on insulin secretion from primary pancreatic β-cells in the context of the islet.

-

Materials:

-

Isolated pancreatic islets from mice.

-

Krebs-Ringer Bicarbonate (KRB) buffer: 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 25 mM NaHCO₃, supplemented with 0.5% BSA.[7] Equilibrate with 95% O₂/5% CO₂ to a pH of 7.4.[7]

-

KRB buffer with low glucose (2.8 mM).[7]

-

KRB buffer with high glucose (16.7 mM).[7]

-

This compound serial dilutions.

-

24-well plates.

-

Mouse insulin ELISA kit.

-

-

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion method.

-

Pre-incubation: Place groups of 10-15 size-matched islets into wells of a 24-well plate. Pre-incubate for 1 hour at 37°C in KRB buffer with 2.8 mM glucose.[7]

-

Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

-

Incubate for 1 hour at 37°C.[7]

-

Sample Collection: Collect the supernatant from each well for insulin measurement.

-

Insulin Quantification: Measure the insulin concentration in the supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

-

Data are analyzed to determine the EC₅₀ of this compound for potentiating GSIS.

-

In Vivo Assays

This in vivo test evaluates the effect of this compound on glucose disposal and insulin secretion in response to a glucose challenge.

-

Animals:

-

8-week old male Sprague-Dawley rats or Zucker fatty rats.[3]

-

-

Materials:

-

Procedure:

-

Fasting: Fast animals overnight (approximately 16 hours), with free access to water.[9][10]

-

Baseline Measurement (t = -30 min): Take a baseline blood sample from the tail vein for glucose and insulin measurement.

-

Drug Administration (t = -30 min): Administer this compound or vehicle via oral gavage at the desired doses (e.g., 0.03, 0.1, 0.3 mg/kg for Sprague-Dawley; 0.3, 1, 3 mg/kg for Zucker fatty rats).[3]

-

Glucose Challenge (t = 0 min): Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.[10][11]

-

Blood Sampling: Collect blood samples from the tail vein at specified time points post-glucose injection (e.g., 15, 30, 60, and 120 minutes).[10]

-

Analysis: Measure blood glucose at each time point. Centrifuge blood samples to obtain plasma and measure insulin concentrations using an ELISA kit.

-

Data Calculation: Calculate the Area Under the Curve (AUC) for glucose to assess overall glucose tolerance.

-

Conclusion and Therapeutic Implications

This compound, a potent and selective partial agonist of GPR40, effectively enhances glucose-stimulated insulin secretion and improves glycemic control in preclinical models of T2DM. Its mechanism of action is mediated through the Gαq signaling pathway, leading to increased intracellular calcium in pancreatic β-cells. The glucose-dependent nature of its action suggests a favorable safety profile with a reduced risk of hypoglycemia. The comprehensive in vitro and in vivo data, supported by the detailed methodologies provided herein, underscore the potential of targeting GPR40 with agonists like this compound as a viable therapeutic strategy for the management of metabolic diseases. This guide serves as a technical resource for researchers and drug developers working to further explore and capitalize on the therapeutic promise of GPR40 activation.

References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. mmpc.org [mmpc.org]

- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 11. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of AMG-837: A Deep Dive into a Novel GPR40 Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of AMG-837, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for type 2 diabetes.

Core Structure and Pharmacophore

This compound, chemically identified as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, emerged from the optimization of a series of β-substituted phenylpropanoic acids.[1] The core scaffold of this compound consists of three key moieties: a carboxylic acid head group, a central phenylpropanoic acid core with a β-alkyne substitution, and a lipophilic biphenyl tail connected via an ether linkage.

The carboxylic acid is essential for activity, mimicking the endogenous ligands of GPR40, which are long-chain fatty acids. The stereochemistry at the chiral center of the phenylpropanoic acid core is critical, with the (S)-enantiomer demonstrating significantly higher potency. The alkyne at the β-position was a key optimization that enhanced the potency of the lead series.[2] The biphenyl tail occupies a hydrophobic pocket within the receptor, and substitutions on this moiety have a profound impact on agonist activity.

Structure-Activity Relationship Studies

Systematic modifications of the this compound scaffold have elucidated key structural requirements for potent GPR40 agonism. The following table summarizes the quantitative SAR data for a series of this compound analogs.

| Compound ID | R1 (β-substituent) | R2 (Biphenyl Substitution) | GPR40 Aequorin Assay EC50 (nM) |

| This compound | -C≡C-CH₃ | 4'-CF₃ | 13.5 (human), 22.6 (mouse), 31.7 (rat) |

| Analog 1 | -CH=CH-CH₃ (E) | 4'-CF₃ | >1000 |

| Analog 2 | -CH₂-CH₂-CH₃ | 4'-CF₃ | 520 |

| Analog 3 | -C≡C-CH₃ | 3'-CF₃ | 45.2 |

| Analog 4 | -C≡C-CH₃ | 4'-Cl | 28.9 |

| Analog 5 | -C≡C-CH₃ | 4'-OCH₃ | 150 |

| Analog 6 | -C≡C-CH₃ | H | 315 |

Data compiled from multiple sources, including Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1267-70.[1]

The data clearly indicates that the β-alkyne is a critical feature for high potency, with both the corresponding alkene (Analog 1) and alkane (Analog 2) analogs exhibiting significantly reduced activity. Substitution on the terminal phenyl ring of the biphenyl moiety is also crucial. Electron-withdrawing groups, such as trifluoromethyl (this compound) and chloro (Analog 4), at the 4'-position are well-tolerated and contribute to high potency. Moving the trifluoromethyl group to the 3'-position (Analog 3) results in a slight decrease in activity. An electron-donating group like methoxy at the 4'-position (Analog 5) or an unsubstituted phenyl ring (Analog 6) leads to a substantial loss of potency.

GPR40 Signaling Pathway and Agonist Action

GPR40 is a Gq-coupled GPCR. Upon agonist binding, it activates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. The diagram below illustrates the signaling pathway initiated by an agonist like this compound.

Caption: GPR40 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.

GPR40 Aequorin Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

-

Cell Culture: CHO-K1 cells stably co-expressing human GPR40 and the photoprotein aequorin are cultured in Ham's F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

-

Cell Plating: Cells are seeded into 96-well white, clear-bottom plates and incubated overnight.

-

Aequorin Reconstitution: The culture medium is replaced with assay buffer (HBSS with 20 mM HEPES, pH 7.4) containing 5 µM coelenterazine h and incubated for 4 hours in the dark at room temperature to reconstitute the aequorin.

-

Compound Addition: Serial dilutions of test compounds are prepared in assay buffer.

-

Luminescence Detection: The plate is placed in a luminometer equipped with an automated injector. The baseline luminescence is measured for 5 seconds, followed by the injection of the test compound and measurement of luminescence for an additional 20 seconds.

-

Data Analysis: The peak luminescence response is integrated and normalized to the response of a maximal concentration of a reference agonist. EC₅₀ values are calculated using a four-parameter logistic fit.

Caption: Workflow for the GPR40 Aequorin Calcium Flux Assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream product of PLC activation.

-

Cell Culture and Plating: HEK293 cells stably expressing human GPR40 are cultured and plated in 96-well plates as described for the aequorin assay.

-

Cell Stimulation: The culture medium is replaced with a stimulation buffer containing 50 mM LiCl and the test compounds at various concentrations. LiCl is included to inhibit the degradation of IP1.

-

Incubation: The plate is incubated for 60 minutes at 37°C.

-

Cell Lysis and Detection: The stimulation buffer is removed, and the cells are lysed. The concentration of IP1 in the lysate is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) based kit, according to the manufacturer's instructions.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1. EC₅₀ values are calculated from the concentration-response curves.

[³⁵S]GTPγS Binding Assay

This functional membrane-based assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Membrane Preparation: Membranes are prepared from cells stably overexpressing human GPR40.

-

Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.

-

Reaction Mixture: In a 96-well plate, cell membranes (10-20 µg protein), test compounds, and 0.1 nM [³⁵S]GTPγS are incubated.

-

Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The specific binding is plotted against the compound concentration to determine EC₅₀ values.

Conclusion

The structure-activity relationship studies of this compound have provided valuable insights into the key molecular features required for potent GPR40 agonism. The β-alkynyl phenylpropanoic acid scaffold with a 4'-trifluoromethyl-substituted biphenyl tail represents a highly optimized chemotype. The detailed experimental protocols provided herein serve as a resource for the continued exploration of GPR40 agonists for the treatment of type 2 diabetes. Further optimization of this and related series may lead to the discovery of next-generation GPR40 modulators with improved efficacy and safety profiles.

References

In Vivo Efficacy of AMG-837 in Rodent Models of Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical in vivo efficacy of AMG-837, a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40/FFA1). The data presented herein is collated from key studies investigating the anti-diabetic properties of this compound in established rodent models of normoglycemia and type 2 diabetes. This document details the quantitative outcomes, experimental methodologies, and the underlying mechanism of action to support further research and development in the field of metabolic diseases.

Core Efficacy Data

The in vivo anti-hyperglycemic activity of this compound has been primarily evaluated in Sprague-Dawley rats (a model of normoglycemia) and Zucker fatty rats (a model of obesity and insulin resistance). The compound has demonstrated robust, glucose-dependent insulinotropic effects, leading to significant improvements in glucose tolerance.

Acute Efficacy in Normal Sprague-Dawley Rats

In an intraperitoneal glucose tolerance test (IPGTT), a single oral administration of this compound resulted in a dose-dependent reduction in glucose excursion.[1][2][3] The half-maximal effective dose for lowering post-prandial glucose was approximately 0.05 mg/kg.[1][2][3]

| Dose (mg/kg) | Route of Administration | Glucose AUC Improvement (%) | Statistical Significance (p-value) |

| 0.03 | Oral Gavage | 3.9 | Not Significant |

| 0.1 | Oral Gavage | 14.5 | <0.05 |

| 0.3 | Oral Gavage | 18.8 | <0.01 |

Table 1: Acute effect of this compound on glucose tolerance in normal Sprague-Dawley rats.[1][2][3]

The improvement in glucose control was directly correlated with a potentiation of glucose-stimulated insulin secretion (GSIS), with a rapid and transient increase in plasma insulin levels observed post-glucose challenge in this compound treated animals.[1][3] Importantly, this compound did not affect basal glucose levels, highlighting its glucose-dependent mechanism of action and a potentially lower risk of hypoglycemia compared to other secretagogues.[1][3]

Sustained Efficacy in Zucker Fatty Rats (21-Day Study)

To assess the durability of its anti-diabetic effects, this compound was administered daily for 21 days to obese Zucker fatty rats.[1][2][3] The compound demonstrated sustained efficacy in improving glucose tolerance throughout the study period, with no evidence of tachyphylaxis.[1][3]

| Dose (mg/kg) | Route of Administration | Glucose AUC Improvement (%) - Day 1 | Glucose AUC Improvement (%) - Day 21 | Statistical Significance (p-value) - Day 21 |

| 0.03 | Oral Gavage | 17 | 7 | Not Significant |

| 0.1 | Oral Gavage | 34 | 15 | <0.05 |

| 0.3 | Oral Gavage | 39 | 25 | <0.001 |

Table 2: Chronic efficacy of this compound in Zucker fatty rats following 21 days of daily oral administration.[1][2][3]

Body weight of the animals was not significantly affected by the 21-day treatment with this compound.[1][3] Plasma concentrations of this compound measured 30 minutes after the final dose on day 21 were 26±6 nM, 75±13 nM, and 204±49 nM for the 0.03, 0.1, and 0.3 mg/kg dose groups, respectively.[1][3]

Mechanism of Action: GPR40 Signaling Pathway

This compound exerts its effects by acting as a partial agonist at the GPR40 receptor, which is highly expressed on pancreatic β-cells.[1][3] The binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.[4][5][6] This signaling is predominantly mediated through the Gαq protein subunit.[4][6]

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which, in conjunction with Ca2+ influx through voltage-dependent calcium channels (triggered by glucose metabolism), amplifies the signal for insulin vesicle exocytosis.[5]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Animal Model: Male Sprague-Dawley rats or Zucker fatty rats (8 weeks old).

-

Acclimation: Animals are acclimated to the facility for at least one week prior to the study.

-

Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

-

Randomization: On the day of the experiment, animals are randomized into treatment groups based on body weight.

-

Dosing: this compound or vehicle is administered via oral gavage 30 minutes prior to the glucose challenge.

-

Glucose Challenge: A 1 g/kg dose of glucose is administered via intraperitoneal injection.

-

Blood Sampling: Blood samples are collected from the tail vein at 0, 5, 15, 30, 60, and 120 minutes post-glucose challenge.

-

Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin concentrations are determined using a species-specific ELISA kit. The Area Under the Curve (AUC) for glucose is calculated to assess glucose excursion.

21-Day Chronic Dosing Study in Zucker Fatty Rats

-

Animal Model: Male Zucker fatty rats (8 weeks old).

-

Dosing: this compound or vehicle is administered once daily via oral gavage for 21 consecutive days.

-

IPGTT: An IPGTT, as described above, is performed on Day 1 and Day 21 of the study, 30 minutes after the daily dose.

-

Monitoring: Body weight is monitored throughout the 21-day period.

-

Pharmacokinetics: On Day 21, plasma samples are collected 30 minutes post-dose to determine the concentration of this compound.

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound as a glucose-lowering agent in rodent models of diabetes. Its mechanism of action, centered on the potentiation of glucose-stimulated insulin secretion via GPR40 agonism, offers a therapeutic advantage by minimizing the risk of hypoglycemia. The sustained efficacy observed in a chronic dosing study further underscores its potential for the long-term management of type 2 diabetes. This technical guide provides a comprehensive overview of the key preclinical findings and methodologies, serving as a valuable resource for the scientific community engaged in the discovery and development of novel anti-diabetic therapies.

References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. physoc.org [physoc.org]

AMG-837: A Deep Dive into its Binding Affinity and Kinetics for the FFA1 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion from pancreatic β-cells. AMG-837 is a potent, orally bioavailable partial agonist of the FFA1 receptor that has been instrumental in elucidating the pharmacology of this receptor. This technical guide provides an in-depth analysis of the binding affinity and kinetics of this compound for the FFA1 receptor, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data Summary

The binding affinity and functional potency of this compound at the FFA1 receptor have been characterized across various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: Binding Affinity of this compound for the FFA1 Receptor

| Parameter | Species | Cell Line/Tissue | Value | Reference |

| pIC50 | Human | A9 cell membranes expressing FFA1 | 8.13 ± 0.06 | [1][2] |

| Kd (nM) | Human | A9 cell membranes expressing FFA1 | 3.6 | [1] |

pIC50 represents the negative logarithm of the half-maximal inhibitory concentration. Kd represents the dissociation constant.

Table 2: Functional Potency of this compound on the FFA1 Receptor

| Assay | Species | Cell Line | EC50 (nM) | Notes | Reference |

| GTPγS Binding | - | Cell lines overexpressing GPR40/FFA1 | ~10 | - | [3][4] |

| Inositol Phosphate Accumulation | - | A9_GPR40 cell line | 7.8 ± 1.2 | In the presence of 0.01% HSA | [3][5] |

| Ca2+ Flux (Aequorin) | Human | CHO cells | 13.5 | In the presence of 0.01% HSA | [2] |

| Ca2+ Flux (Aequorin) | Mouse | CHO cells | 22.6 | In the presence of 0.01% HSA | [2] |

| Ca2+ Flux (Aequorin) | Rat | CHO cells | 31.7 | In the presence of 0.01% HSA | [2] |

| Ca2+ Flux (Aequorin) | Human | CHO cells | 2,140 ± 310 | In the presence of 100% human serum | [3][5] |

| Ca2+ Flux (Aequorin) | Human | CHO cells | 210 ± 12 | In the presence of 0.625% delipidated HSA | [3][5] |

| Insulin Secretion | Mouse | Isolated pancreatic islets | 142 ± 20 | At 16.7 mM glucose | [2][4] |

EC50 represents the half-maximal effective concentration. HSA stands for human serum albumin.

Signaling Pathways and Allosteric Interactions

Activation of the FFA1 receptor by agonists like this compound primarily initiates a Gq-mediated signaling cascade.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for the potentiation of glucose-stimulated insulin secretion.[6] Beyond the canonical Gq pathway, FFA1 activation can also involve β-arrestin-dependent signaling.[7]

Interestingly, detailed pharmacological studies have revealed that this compound binds to an allosteric site on the FFA1 receptor, distinct from the binding site of endogenous fatty acids and other synthetic agonists like AM-1638.[8] Evidence for this comes from radioligand binding studies where unlabeled this compound could displace [3H]this compound but not [3H]AM-1638, and conversely, unlabeled AM-1638 could displace [3H]AM-1638 but not [3H]this compound.[9] This suggests the presence of multiple distinct binding sites on the receptor, allowing for complex allosteric interactions that can modulate receptor function.[1][8]

Caption: FFA1 Receptor Signaling Pathway activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the binding and function of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and inhibitory potency (pIC50) of a compound.

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: A9 cells stably expressing the human FFA1 receptor are harvested and homogenized in a buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [3H]this compound and a range of concentrations of unlabeled this compound. The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant of the unlabeled ligand) can then be calculated using the Cheng-Prusoff equation.[1]

Inositol Phosphate Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Caption: Workflow for Inositol Phosphate (IP1) Accumulation Assay.

Detailed Steps:

-

Cell Seeding: A9 cells stably expressing the FFA1 receptor are seeded into multi-well plates and cultured overnight.

-

Stimulation: The cell culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1. The cells are then stimulated with various concentrations of this compound for a specific duration.

-

Cell Lysis: After stimulation, the cells are lysed to release the accumulated intracellular IP1.

-

Detection: The concentration of IP1 in the cell lysate is quantified using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar competitive immunoassay format.

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.[3][5]

Intracellular Calcium Flux Assay

This assay measures the transient increase in intracellular calcium concentration upon receptor activation.

Caption: Workflow for Intracellular Calcium Flux Assay.

Detailed Steps:

-

Cell Preparation and Dye Loading: CHO cells co-transfected with an FFA1 expression plasmid and an aequorin expression plasmid are used. Aequorin is a photoprotein that emits light in the presence of calcium.

-

Compound Addition: The cells are placed in a luminometer, and varying concentrations of this compound are added.

-

Signal Detection: The light emission resulting from the calcium-aequorin interaction is measured over time.

-

Data Analysis: The peak light response at each concentration of this compound is recorded. These values are then used to generate a dose-response curve and calculate the EC50.[3][4][5]

Conclusion

This compound has proven to be an invaluable pharmacological tool for probing the function of the FFA1 receptor. Its characterization has provided significant insights into the binding and activation mechanisms of this receptor, including the discovery of allosteric binding sites. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of diabetes and metabolic disease, facilitating further investigation into the therapeutic potential of targeting the FFA1 receptor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. journals.plos.org [journals.plos.org]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]